molecular formula C17H31N3O2S B11678170 2-{[2-(Diethylamino)ethyl]sulfanyl}-5-heptylpyrimidine-4,6-diol

2-{[2-(Diethylamino)ethyl]sulfanyl}-5-heptylpyrimidine-4,6-diol

Cat. No.: B11678170
M. Wt: 341.5 g/mol
InChI Key: LXXBYKVHXTWHGY-UHFFFAOYSA-N
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Description

2-{[2-(Diethylamino)ethyl]sulfanyl}-5-heptylpyrimidine-4,6-diol is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a diethylaminoethyl sulfanyl group and a heptyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(Diethylamino)ethyl]sulfanyl}-5-heptylpyrimidine-4,6-diol typically involves multi-step organic reactions. One common route includes the alkylation of a pyrimidine derivative with a diethylaminoethyl sulfanyl group. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the starting material, followed by the addition of the alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent selection and reaction temperature control are critical factors in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(Diethylamino)ethyl]sulfanyl}-5-heptylpyrimidine-4,6-diol can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[2-(Diethylamino)ethyl]sulfanyl}-5-heptylpyrimidine-4,6-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[2-(Diethylamino)ethyl]sulfanyl}-5-heptylpyrimidine-4,6-diol involves its interaction with specific molecular targets. The diethylaminoethyl sulfanyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The heptyl chain may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(Diethylamino)ethyl]sulfanyl}-4,6-dimethylnicotinonitrile
  • 2-{[2-(Diethylamino)ethyl]sulfanyl}-6-hydroxy-5-isobutyl-4(3H)-pyrimidinone

Uniqueness

2-{[2-(Diethylamino)ethyl]sulfanyl}-5-heptylpyrimidine-4,6-diol is unique due to its specific substitution pattern on the pyrimidine ring and the presence of a heptyl chain. This structural uniqueness may confer distinct biological activities and physicochemical properties compared to similar compounds.

Properties

Molecular Formula

C17H31N3O2S

Molecular Weight

341.5 g/mol

IUPAC Name

2-[2-(diethylamino)ethylsulfanyl]-5-heptyl-4-hydroxy-1H-pyrimidin-6-one

InChI

InChI=1S/C17H31N3O2S/c1-4-7-8-9-10-11-14-15(21)18-17(19-16(14)22)23-13-12-20(5-2)6-3/h4-13H2,1-3H3,(H2,18,19,21,22)

InChI Key

LXXBYKVHXTWHGY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=C(N=C(NC1=O)SCCN(CC)CC)O

Origin of Product

United States

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